

Application Notes and Protocols for Bis-PEG25-NHS Ester Protein Crosslinking

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Compound of Interest

Compound Name: **Bis-PEG25-NHS ester**

Cat. No.: **B3117250**

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Introduction

Bis-PEG25-NHS ester is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules with primary amine groups. This reagent features two N-hydroxysuccinimide (NHS) esters at either end of a long, hydrophilic polyethylene glycol (PEG) spacer arm. The NHS esters react with primary amines, such as those on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.^{[1][2][3]} The extended PEG25 spacer arm, approximately 93.0 Å (79 atoms) in length, provides significant reach for crosslinking distant interaction partners while the hydrophilicity of the PEG chain helps to improve the solubility of the crosslinked conjugate and reduce the potential for aggregation.^{[4][5]}

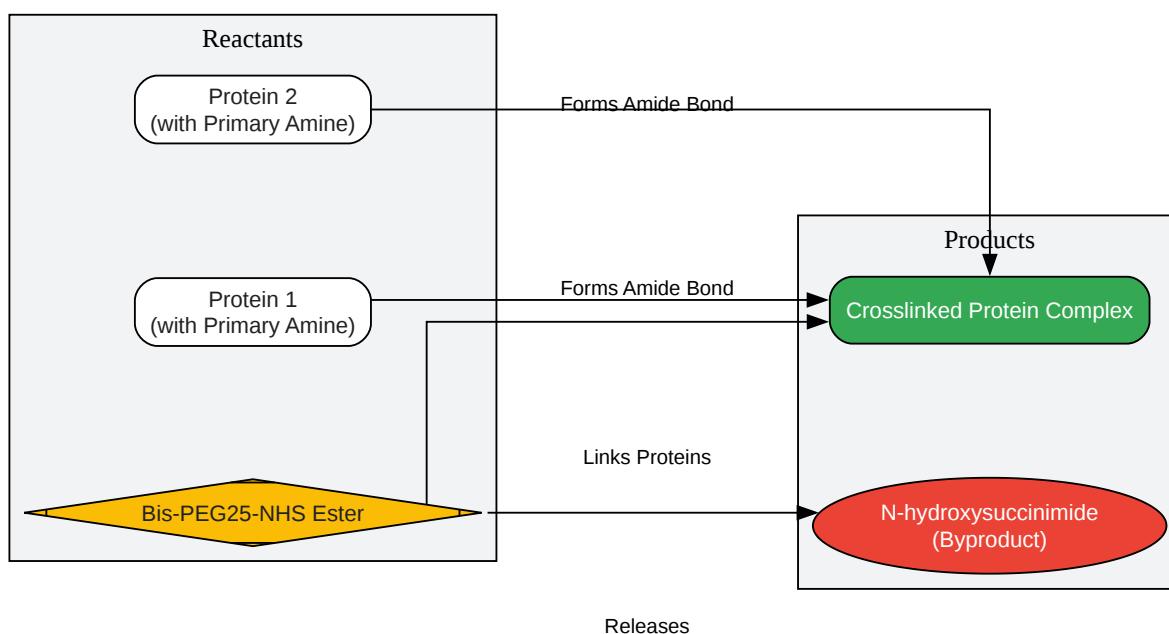
This application note provides a detailed protocol for using **Bis-PEG25-NHS ester** in protein crosslinking experiments, including recommendations for reaction conditions, quenching, and analysis of crosslinked products.

Chemical Reaction and Mechanism

The crosslinking reaction occurs in a two-step process for each of the two NHS ester reactive groups. The NHS ester reacts with a primary amine on a protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in a

slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which results in a non-reactive carboxylic acid and reduces the efficiency of the crosslinking reaction. The rate of hydrolysis increases with pH.



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Caption: Chemical reaction of **Bis-PEG25-NHS ester** with primary amines on two proteins.

Quantitative Data Summary

The following tables provide recommended starting conditions for protein crosslinking experiments using **Bis-PEG25-NHS ester**. Optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions

Parameter	Recommended Range	Notes
pH	7.2 - 8.5	Balances amine reactivity and NHS ester hydrolysis.
Temperature	4°C to Room Temperature (25°C)	Lower temperatures minimize hydrolysis but may require longer incubation times.
Reaction Time	30 minutes - 2 hours at RT; 2 - 4 hours at 4°C	Can be extended to overnight at 4°C for low protein concentrations.
Molar Excess of Crosslinker	10- to 50-fold over protein	Start with a 20-fold excess and optimize as needed.
Protein Concentration	1 - 5 mg/mL	Higher concentrations can improve crosslinking efficiency.

Table 2: Recommended Buffers and Reagents

Reagent	Recommended Composition	Incompatible Reagents
Reaction Buffer	Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate/Carbonate	Buffers containing primary amines (e.g., Tris, Glycine).
Crosslinker Solvent	Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)	Avoid aqueous solutions for stock preparation due to hydrolysis.
Quenching Buffer	1 M Tris-HCl or Glycine, pH 7.5 - 8.0	Final concentration of 20-50 mM.

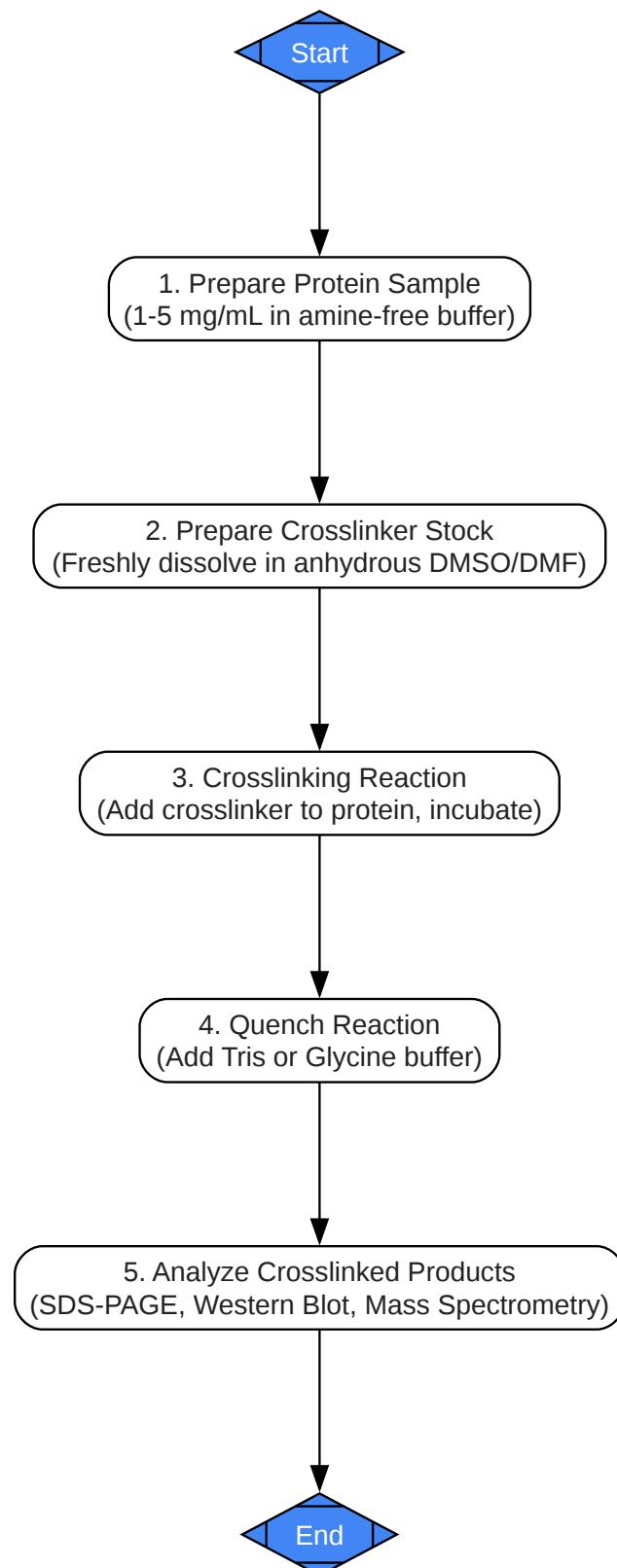
Experimental Protocols

This section details the key experimental procedures for protein crosslinking with **Bis-PEG25-NHS ester**.

Materials Required

- **Bis-PEG25-NHS ester**
- Anhydrous DMSO or DMF
- Protein sample(s) in an amine-free buffer (e.g., PBS)
- Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for buffer exchange and purification
- Reaction tubes

Experimental Workflow

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